molecular formula C7H6ClN3 B1393624 8-Chloro-1-methylimidazo[1,5-a]pyrazine CAS No. 1340877-38-4

8-Chloro-1-methylimidazo[1,5-a]pyrazine

Cat. No. B1393624
CAS RN: 1340877-38-4
M. Wt: 167.59 g/mol
InChI Key: LNSXOANLIQAKRB-UHFFFAOYSA-N
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Description

8-Chloro-1-methylimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a class to which 8-Chloro-1-methylimidazo[1,5-a]pyrazine belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 8-Chloro-1-methylimidazo[1,5-a]pyrazine is characterized by the presence of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 8-Chloro-1-methylimidazo[1,5-a]pyrazine, can undergo various chemical reactions. These include direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

8-Chloro-1-methylimidazo[1,5-a]pyrazine is a solid compound . It has a molecular weight of 153.57 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Materials Science

Imidazo[1,5-a]pyridine derivatives have shown great potential in the field of materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .

Optoelectronic Devices

These compounds have been used in the development of optoelectronic devices . Their optical behaviors make them ideal for such applications .

Sensors

Imidazo[1,5-a]pyridine derivatives have been used in the creation of sensors . Their luminescent properties can be leveraged for sensing applications .

Anti-Cancer Drugs

In the pharmaceutical field, these compounds have shown promise as anti-cancer drugs . Their biological properties could potentially be harnessed for therapeutic applications .

5. Emitters for Confocal Microscopy and Imaging These compounds have also been used as emitters for confocal microscopy and imaging . This is another example of how their optical behaviors can be utilized .

Agrochemicals

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals . This suggests that 8-Chloro-1-methylimidazo[1,5-a]pyrazine could potentially have applications in this field .

Pharmaceuticals

Apart from anti-cancer drugs, imidazo[1,5-a]pyridine derivatives are also found in a variety of other pharmaceuticals . This indicates a wide range of possible applications in medicinal chemistry .

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . This suggests that 8-Chloro-1-methylimidazo[1,5-a]pyrazine could also be of interest in the development of new synthetic methodologies .

Safety And Hazards

The safety information available indicates that 8-Chloro-1-methylimidazo[1,5-a]pyrazine may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazo[1,2-a]pyridines, including 8-Chloro-1-methylimidazo[1,5-a]pyrazine, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on further exploring the potential applications of these compounds in various branches of chemistry .

properties

IUPAC Name

8-chloro-1-methylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-6-7(8)9-2-3-11(6)4-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSXOANLIQAKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1-methylimidazo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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